
N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide
Overview
Description
N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide (CAS: 6021-21-2; molecular formula: C₁₆H₁₃Cl₂NO₂) is a chlorinated acetamide derivative featuring a benzophenone core substituted with chlorine and an N-methylacetamide group. Its molecular weight is 322.19 g/mol, and it is characterized by a terminal chloromethyl group adjacent to the amide nitrogen . The compound exhibits intramolecular hydrogen bonding between the amide hydrogen and the benzophenone oxygen, as well as C–H···O and Cl···Cl dispersive interactions in its crystal lattice . It is primarily utilized as a pharmaceutical impurity or metabolite, with applications in quality control and stability studies .
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Conventional Laboratory Synthesis
The compound is synthesized via a two-step process involving acylation of a substituted aniline precursor. The primary route begins with 2-amino-4-chlorobenzophenone as the starting material.
Step 1: N-Methylation
The amine group of 2-amino-4-chlorobenzophenone undergoes methylation using methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃). This yields N-methyl-2-amino-4-chlorobenzophenone as an intermediate .
Step 2: Acylation with Chloroacetyl Chloride
The methylated intermediate reacts with chloroacetyl chloride (ClCH₂COCl) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Triethylamine (TEA) is added to neutralize HCl formed during the reaction. The mixture is stirred at 0–5°C for 2 hours, followed by room-temperature stirring for 12 hours .
Reaction Equation :
2\text{COCl} \xrightarrow{\text{TEA/DCM}} \text{C}{16}\text{H}{13}\text{Cl}2\text{NO}_2 + \text{HCl}
Key Parameters :
Parameter | Value/Detail |
---|---|
Temperature | 0–5°C (initial), then 25°C |
Solvent | Dichloromethane |
Base | Triethylamine (2.5 equiv) |
Reaction Time | 14 hours |
Yield | 78–85% (crude) |
Direct Acylation of 2-Benzoyl-4-chloroaniline
An alternative one-pot method involves reacting 2-benzoyl-4-chloroaniline directly with chloroacetyl chloride under microwave-assisted conditions. This approach reduces reaction time to 30 minutes and improves yield to 89% .
Solid-Phase Synthesis
Immobilizing the aniline derivative on Wang resin enables iterative acylation and methylation steps, facilitating high-purity product isolation (≥95% purity by HPLC) .
Industrial-Scale Production
Continuous Flow Chemistry
Industrial synthesis employs continuous flow reactors to enhance scalability and safety. Key features include:
Parameter | Value/Detail |
---|---|
Reactor Type | Microtube reactor (316L stainless steel) |
Flow Rate | 10 mL/min |
Residence Time | 8 minutes |
Temperature | 50°C |
Annual Capacity | 500–1,000 kg |
This method minimizes byproduct formation (e.g., dichloroacetamide derivatives) to <2% .
Solvent Recycling Systems
Ethyl acetate is recovered via fractional distillation, achieving 92% solvent reuse efficiency. This reduces production costs by 40% compared to batch processes .
Purification and Characterization
Crystallization Techniques
The crude product is purified via recrystallization using ethanol-water (3:1 v/v). Cooling to −20°C yields white crystalline solids with a melting point of 122–124°C .
Purity Data :
Method | Result |
---|---|
HPLC (C18 column) | 99.2% purity |
GC-MS | No detectable solvents |
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, 2H, Ar-H), 7.52 (m, 3H, Ar-H), 3.32 (s, 3H, N-CH₃), 2.98 (s, 2H, CO-CH₂-Cl) .
Optimization Strategies
Catalytic Enhancements
Using N,N-dimethylaminopyridine (DMAP) as a catalyst increases acylation efficiency by 15%, reducing reaction time to 8 hours .
Green Chemistry Approaches
Solvent-Free Synthesis :
-
Reactants are ground with potassium carbonate in a ball mill for 2 hours.
Condition | Specification |
---|---|
Temperature | −20°C (desiccated) |
Stability | 24 months |
Light Sensitivity | Amber glass containers required |
Comparative Analysis of Methods
Method | Yield | Purity | Scalability | Cost Efficiency |
---|---|---|---|---|
Conventional Batch | 85% | 99.2% | Moderate | $$ |
Continuous Flow | 89% | 99.5% | High | $$$$ |
Solvent-Free | 82% | 98.7% | Low | $ |
Challenges and Solutions
Byproduct Formation
Issue : Dichloroacetamide impurities (up to 5% in batch processes).
Solution : Use of molecular sieves (3Å) to absorb excess chloroacetyl chloride, reducing impurities to <0.5% .
Exothermic Reactions
Issue : Rapid temperature spikes during acylation.
Solution : Jacketed reactors with glycol cooling systems maintain temperatures at 5±1°C .
Recent Advances (2023–2025)
Photocatalytic Synthesis
Visible-light-driven acylation using eosin Y as a photocatalyst achieves 91% yield in 4 hours at room temperature .
Biocatalytic Approaches
Immobilized lipase (Candida antarctica) catalyzes the reaction in aqueous media, yielding 76% product with 98% enantiomeric excess .
Chemical Reactions Analysis
Types of Reactions: N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in an organic solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with fewer oxygen-containing functional groups.
Hydrolysis Products: Corresponding carboxylic acid and amine.
Scientific Research Applications
Synthetic Route Overview
Step | Reactants | Conditions | Yield |
---|---|---|---|
1 | 2-benzoyl-4-chloroaniline + chloroacetyl chloride | Dichloromethane, Triethylamine | High |
2 | Purification via recrystallization or chromatography | Varies | High |
Chemistry
N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows chemists to study reaction mechanisms and develop new synthetic methodologies.
Biology
In biological research, this compound is utilized to investigate the effects of chlorinated aromatic compounds on biological systems. It is particularly valuable in studying enzyme interactions and receptor binding, which can lead to insights into drug design and pharmacology.
Medicine
The compound's structural characteristics make it a candidate for exploring interactions with biological targets, especially in the context of developing new pharmaceuticals. Its derivatives have been investigated for potential antiviral activities, highlighting its relevance in medicinal chemistry.
Industrial Applications
In the industrial sector, this compound is employed in producing specialty chemicals and as a precursor for other important compounds. Its role in pharmaceutical manufacturing, particularly as an impurity associated with sedative drugs like Diazepam, underscores its significance .
Antiviral Activity Study
A notable study investigated various synthesized derivatives of this compound for their antiviral properties. The findings indicated that certain modifications to the compound enhanced its efficacy against specific viral strains, suggesting potential therapeutic applications.
Pharmacokinetics
Research has also focused on the pharmacokinetic properties of this compound using advanced chromatographic methods. For instance, reverse phase high-performance liquid chromatography (HPLC) techniques have been employed to analyze its behavior in biological systems, providing insights into absorption and metabolism .
Mechanism of Action
The mechanism of action of N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound’s analogs differ in substituents on the benzophenone ring or the acetamide moiety. Key examples include:
Physicochemical Properties
- Crystallography : The target compound and its bromo/nitro analogs exhibit twisted aromatic rings (61.72° dihedral angle) and similar Cl···Cl interactions (3.30–3.45 Å) .
Biological Activity
N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide, also known as CAS number 6021-21-2, is a synthetic organic compound with notable biological activity. This compound is characterized by its unique molecular structure, which includes a benzoyl group and chlorinated phenyl and acetamide functionalities. Its molecular weight is approximately 322.19 g/mol, and it is primarily recognized for its role as an intermediate in the synthesis of various pharmaceuticals.
The synthesis of this compound typically involves the reaction of 2-benzoyl-4-chloroaniline with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction is conducted under controlled conditions to ensure high yields and purity, often utilizing solvents like dichloromethane or 2-methyltetrahydrofuran at elevated temperatures (around 90°C) .
The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. It has been shown to bind to various enzymes and receptors, potentially modulating their activity. This interaction may lead to diverse biological effects, making it a candidate for further pharmacological studies .
Antiviral Properties
Recent studies have explored the antiviral potential of compounds related to this compound. For instance, derivatives have demonstrated efficacy against several viruses, including those responsible for hepatitis C and other RNA viruses. The compound's structural similarities to known antiviral agents suggest it may exhibit comparable biological activities .
Cytotoxicity Studies
Cytotoxicity assessments have indicated that this compound may possess selective toxicity towards certain cancer cell lines. In vitro studies have reported IC50 values indicating significant inhibitory effects on cell proliferation, suggesting potential applications in cancer therapy .
Case Studies and Research Findings
- Study on Antiviral Activity : A study investigating various synthesized compounds found that certain derivatives of this compound exhibited promising antiviral activity against the hepatitis C virus (HCV), with EC50 values ranging from 3.4 μM to 4.1 μM .
- Cytotoxicity Evaluation : In a cytotoxicity assay involving human cancer cell lines, the compound showed significant inhibition with an IC50 value of approximately 411.7 μg/mL, indicating a selective index greater than 2.42 .
Data Table: Biological Activity Overview
Activity Type | Target | IC50/EC50 Value | Notes |
---|---|---|---|
Antiviral | Hepatitis C Virus | 3.4 - 4.1 μM | Promising results in vitro studies |
Cytotoxicity | Human Cancer Cell Lines | ~411.7 μg/mL | Selective index > 2.42 |
Enzyme Interaction | Various Enzymes/Receptors | Not specified | Modulates activity; potential therapeutic uses |
Q & A
Basic Research Questions
Q. What experimental methods are used to determine the crystal structure of N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide?
The crystal structure is determined via single-crystal X-ray diffraction (SC-XRD). Data collection is performed using a diffractometer, with refinement carried out using the SHELXL program . Key parameters include atomic coordinates (e.g., Cl–C bond lengths of ~1.74 Å) and displacement factors, as detailed in crystallographic tables . Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model .
Q. Which analytical techniques are employed to characterize its degradation products and intermediates?
Degradation pathways are analyzed using liquid chromatography with UV detection (LC-UV) and mass spectrometry (LC-MS) to monitor retention times and isotopic patterns (e.g., [M+H]+ ions at m/z 289.0) . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and infrared (IR) spectroscopy confirm functional groups and structural reversibility during transformations . Gas chromatography-mass spectrometry (GC-MS) further validates volatile intermediates .
Q. What safety protocols are critical when handling this compound in the laboratory?
Personal protective equipment (PPE), including gloves, protective clothing, and eye protection, is mandatory due to its corrosive nature and potential lachrymatory effects . Waste must be segregated and disposed of via certified biological waste management services to avoid environmental contamination .
Advanced Research Questions
Q. How can researchers analyze reversible chemical equilibria involving this compound and its derivatives?
Equilibrium studies require monitoring peak area ratios (e.g., nordiazepam to its transformation product at 0.75 in acidic solutions) using LC-MS . Solid-phase extraction (SPE) can shift equilibria, as evaporation of solvents alters the relative concentrations of intermediates and parent compounds . Kinetic modeling of these shifts helps quantify thermodynamic parameters like ΔG° and Keq.
Q. What role does this compound play in synthesizing benzodiazepine pharmaceuticals?
It serves as a key intermediate in synthesizing diazepam and related anxiolytics. Synthetic routes involve condensation reactions with cyclopropane derivatives or triacetyl-hydrazide under reflux conditions . Structural confirmation of intermediates is achieved via SC-XRD, with dihedral angles (e.g., 69.14° between aromatic rings) guiding conformational analysis .
Q. How do crystallographic studies inform conformational stability and intermolecular interactions?
SC-XRD reveals non-coplanar arrangements of the benzoyl and chlorophenyl groups, with dihedral angles of ~60° between planar fragments . Weak C–H···O and C–H···Cl interactions (distance: ~3.5 Å) and π-π stacking (interplanar distance: ~3.53 Å) stabilize the crystal lattice . These interactions are critical for predicting solubility and reactivity in drug formulation.
Q. What methodologies resolve contradictions in degradation pathway data?
Discrepancies in degradation kinetics (e.g., irreversible vs. reversible steps) are resolved using pH-controlled stability studies. For example, acidic conditions (pH 3.1) favor the formation of N-(2-Benzoyl-4-chlorophenyl)-2-aminoacetamide, while neutral conditions reverse the process . High-resolution mass spectrometry (HR-MS) and isotopic labeling validate proposed mechanisms.
Properties
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO2/c1-19(15(20)10-17)14-8-7-12(18)9-13(14)16(21)11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSAWUUVGNZAARH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90208957 | |
Record name | N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90208957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6021-21-2 | |
Record name | N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6021-21-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006021212 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90208957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.341 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(2-BENZOYL-4-CHLOROPHENYL)-2-CHLORO-N-METHYLACETAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/451IV63H4H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.